molecular formula C19H22N2O3 B4992136 1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide

Cat. No. B4992136
M. Wt: 326.4 g/mol
InChI Key: RJQDIRCSJWBXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a calming effect on the brain. This compound has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. It is also relatively stable and easy to synthesize, which makes it a convenient compound to work with. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has poor solubility in water, which may make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Studies are ongoing to investigate the efficacy of this compound in treating Angelman syndrome, as well as other disorders such as epilepsy and addiction. Another area of interest is the development of new and improved GABA transaminase inhibitors, which may have even greater therapeutic potential than this compound. Additionally, research is ongoing to better understand the mechanisms of action of this compound and its effects on brain function.

Synthesis Methods

1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of pyridine, cyclopentanone, and 3,4-dimethoxybenzaldehyde as starting materials. The reaction proceeds through several intermediate steps, including the formation of imine and the reduction of the resulting compound to form this compound.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-4-pyridinylcyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating seizures, anxiety, and addiction in animal models. This compound has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder characterized by intellectual disability, seizures, and motor dysfunction.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-pyridin-4-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-16-6-5-14(13-17(16)24-2)19(9-3-4-10-19)18(22)21-15-7-11-20-12-8-15/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDIRCSJWBXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.